molecular formula C16H16FNO2 B14662235 N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide CAS No. 38007-49-7

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide

Katalognummer: B14662235
CAS-Nummer: 38007-49-7
Molekulargewicht: 273.30 g/mol
InChI-Schlüssel: QYEXTQNBMDUVEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is a chemical compound with the molecular formula C16H16FNO2. This compound is known for its unique structure, which includes an ethylphenoxy group and a fluoroacetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide typically involves the reaction of 4-ethylphenol with 4-fluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-ethylphenol attacks the carbonyl carbon of 4-fluoroacetyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is unique due to its combination of an ethylphenoxy group and a fluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

38007-49-7

Molekularformel

C16H16FNO2

Molekulargewicht

273.30 g/mol

IUPAC-Name

N-[4-(4-ethylphenoxy)phenyl]-2-fluoroacetamide

InChI

InChI=1S/C16H16FNO2/c1-2-12-3-7-14(8-4-12)20-15-9-5-13(6-10-15)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19)

InChI-Schlüssel

QYEXTQNBMDUVEI-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.